2-(((7-chlorobenzo[b]thiophen-3-yl)methyl)(ethyl)amino)ethan-1-ol
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Overview
Description
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol is a chemical compound with the molecular formula C13H16ClNOS It is characterized by the presence of a benzothiophene ring, a chloro substituent, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol typically involves the reaction of 7-chloro-1-benzothiophene with ethylamine and ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol
- 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol
- 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol
Uniqueness
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol is unique due to its specific combination of a benzothiophene ring, a chloro substituent, and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16ClNOS |
---|---|
Molecular Weight |
269.79g/mol |
IUPAC Name |
2-[(7-chloro-1-benzothiophen-3-yl)methyl-ethylamino]ethanol |
InChI |
InChI=1S/C13H16ClNOS/c1-2-15(6-7-16)8-10-9-17-13-11(10)4-3-5-12(13)14/h3-5,9,16H,2,6-8H2,1H3 |
InChI Key |
UBKAIKSTBNAJDV-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CC1=CSC2=C1C=CC=C2Cl |
Canonical SMILES |
CCN(CCO)CC1=CSC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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